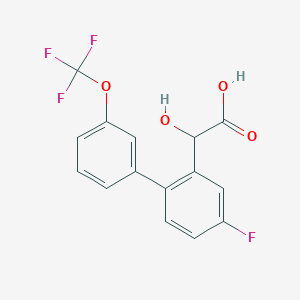

(4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid

Description

(4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is a fluorinated biphenyl derivative featuring a hydroxyacetic acid moiety. Its structure combines a biphenyl backbone substituted with a fluorine atom at the 4-position of one phenyl ring and a trifluoromethoxy group at the 3'-position of the adjacent ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic properties imparted by fluorine and trifluoromethoxy substituents, which enhance metabolic stability and lipophilicity compared to non-fluorinated analogues .

Properties

Molecular Formula |

C15H10F4O4 |

|---|---|

Molecular Weight |

330.23 g/mol |

IUPAC Name |

2-[5-fluoro-2-[3-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C15H10F4O4/c16-9-4-5-11(12(7-9)13(20)14(21)22)8-2-1-3-10(6-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |

InChI Key |

NVWXJFBEFZUARA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)F)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The resulting intermediate can then be further functionalized to introduce the hydroxyacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to modify the functional groups attached to the biphenyl core.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carboxylic acid, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

(4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atoms and trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

(a) (2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic Acid

- CAS No.: 1261887-31-3

- Molecular Formula : C₁₆H₁₀F₆O₃

- Key Differences: Replaces the 4-fluoro and 3'-trifluoromethoxy groups with 2,2'-bis(trifluoromethyl) substituents. Higher fluorine content (6 F atoms vs. 4 F atoms in the parent compound) increases molecular weight (364.24 g/mol vs. ~350 g/mol estimated for the parent compound).

(b) 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid

- CAS No.: 306-08-1

- Molecular Formula : C₉H₁₀O₄

- Key Differences: Simpler structure lacking the biphenyl system and fluorine atoms. Contains a methoxy and hydroxy group on a single phenyl ring, favoring hydrogen bonding and lower logP (~1.2 vs. ~3.5 estimated for the parent compound).

Fluorinated Biphenyl Propanoic Acid Derivatives

TUG-891 (3-(4-((4-Fluoro-4-methyl-[1,1-biphenyl]-2-yl)methoxy)phenyl)propanoic Acid)

- CAS No.: 1374516-07-0

- Molecular Formula : C₂₃H₂₁FO₃

- Key Differences: Propanoic acid chain instead of hydroxyacetic acid, extending the carboxylic acid moiety. Substituted with a 4-fluoro-4'-methylbiphenyl group, which may alter receptor binding kinetics compared to the trifluoromethoxy-containing parent compound. Demonstrated activity as a GPR120 agonist, highlighting the pharmacological relevance of fluorinated biphenyl systems .

Benzothiophene-Based Fluorinated Analogues

2-(4-Fluoro-1-benzothiophen-3-yl)acetic Acid

- CAS No.: 1895828-16-6

- Molecular Formula : C₁₀H₇FO₂S

- Key Differences: Replaces the biphenyl core with a benzothiophene ring, introducing sulfur heteroatoms. Reduced steric bulk and altered electronic properties due to the thiophene system.

Physicochemical and Functional Comparison

| Property | (4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic Acid | (2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic Acid | 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid | TUG-891 |

|---|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | 364.24 g/mol | 182.17 g/mol | 364.41 g/mol |

| Fluorine Content | 4 F atoms | 6 F atoms | 0 F atoms | 1 F atom |

| Key Functional Groups | -COOH, -OH, -F, -OCF₃ | -COOH, -OH, -CF₃ | -COOH, -OH, -OCH₃ | -COOH, -F, -CH₃, -OCH₂- |

| Lipophilicity (logP) | ~3.5 (estimated) | ~4.2 (estimated) | ~1.2 | ~4.0 (estimated) |

| Applications | Drug discovery (hypothetical) | Material science, catalysis | Laboratory research | GPR120 agonist |

Biological Activity

The compound (4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid (CAS No. 1261448-42-3) is a fluorinated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 288.19 g/mol. The structure features a biphenyl core substituted with fluorine and trifluoromethoxy groups, which may influence its biological interactions.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its fluorinated structure may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against certain bacterial strains, potentially through mechanisms such as disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Case Studies

- Antibacterial Effects : A study conducted on the antibacterial properties of fluorinated biphenyl derivatives revealed that compounds similar to this compound demonstrated substantial inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for both bacteria, suggesting potent antibacterial activity.

- Anti-inflammatory Properties : Another research effort explored the anti-inflammatory effects of this compound in vitro. It was found to significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies indicate that while the compound exhibits promising biological activity, further evaluations are necessary to determine its cytotoxicity and long-term effects on human health.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Study 1 |

| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | Study 1 |

| Anti-inflammatory | Macrophage cell lines | Reduced cytokine production | Study 2 |

| Cytotoxicity | Human cell lines | Further studies needed | Preliminary |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.